molecular formula C10H19NO4 B2923288 tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate CAS No. 1853339-29-3

tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate

Cat. No.: B2923288
CAS No.: 1853339-29-3
M. Wt: 217.265
InChI Key: OUKPLRJCZUQNRI-WHUPJOBBSA-N
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Description

Chemical Structure:
tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is a carbamate derivative featuring a cyclopentane ring with vicinal dihydroxy groups at positions 3 and 4, protected by a tert-butoxycarbonyl (Boc) group.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPLRJCZUQNRI-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853339-29-3, 1854105-57-9
Record name rac-tert-butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with a suitable amine under mild conditions . The reaction typically involves the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclopentyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further chemical reactions . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₉NO₄
  • Molecular Weight : 217.27 g/mol
  • CAS Number : Referenced under categories EN300-349262 and EN300-378250 .
  • Chirality: The compound is chiral, with stereochemical configurations such as (1S,3R,4S) or (3R,4S) noted in related derivatives .
  • Purity : Typically ≥95% in commercial samples .

This compound is widely used in pharmaceutical synthesis as a chiral building block, leveraging its hydroxyl groups for further functionalization .

Comparison with Similar Compounds

Hydroxycyclopentyl Carbamate Derivatives

Compounds with hydroxycyclopentyl backbones and Boc protection exhibit variations in hydroxyl group positioning and stereochemistry, leading to distinct physicochemical and biological properties.

Compound Name CAS Number Molecular Formula Substituents Key Features
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₀H₁₉NO₃ Single hydroxyl at C2 Higher hydrophobicity; trans-configuration
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 C₁₀H₁₉NO₃ Single hydroxyl at C3 (cis) Enhanced solubility compared to trans isomers
tert-Butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate Not specified C₁₀H₁₉NO₄ Vicinal dihydroxy at C3 and C4 Increased polarity; potential for hydrogen bonding

Key Observations :

  • Vicinal dihydroxy derivatives (e.g., the target compound) exhibit higher polarity and solubility in polar solvents compared to mono-hydroxy analogs.
  • Stereochemistry (e.g., cis vs. trans hydroxyl placement) significantly impacts molecular interactions, such as binding to biological targets .

Oxo-Cycloalkyl Carbamate Derivatives

Replacement of hydroxyl groups with ketone functionalities alters electronic properties and reactivity.

Compound Name CAS Number Molecular Formula Substituents Similarity Score
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₁₀H₁₇NO₃ Ketone at C3 1.00 (Reference)
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C₁₁H₁₉NO₃ Ketone at C3 (larger ring) 0.98
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 C₉H₁₅NO₃ Ketone at C3 (smaller ring) 0.94

Key Observations :

  • The presence of a ketone group reduces hydrogen-bonding capacity but increases electrophilicity, making these compounds more reactive toward nucleophiles.
  • Ring size (cyclopentyl vs. cyclohexyl) influences steric effects and conformational flexibility .

Functionalized Carbamates with Diverse Substituents

Variations in the carbamate backbone or additional functional groups expand utility in drug discovery.

Compound Name CAS Number Molecular Formula Substituents Applications
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Azabicyclo ring with Boc group Building block for kinase inhibitors
tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate 1016744-21-0 C₁₃H₁₈F₂N₂O₂ Aminoethyl and difluorophenyl groups Potential CNS-targeting prodrugs
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1523530-57-5 C₁₁H₁₉F₃N₂O₂ Trifluoromethyl group on piperidine Enhances metabolic stability

Key Observations :

  • Azabicyclo and piperidine derivatives are prized for their rigid structures, which improve target selectivity .
  • Fluorinated groups (e.g., -CF₃) enhance lipophilicity and bioavailability .

Biological Activity

Tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a carbamate functional group, which is known for its stability and reactivity. The presence of hydroxyl groups on the cyclopentane ring enhances its potential interactions with biological targets. The general structure can be represented as follows:

tert butyl N 3 4 dihydroxycyclopentyl carbamate C4H9 N C5H8O2 COO\text{tert butyl N 3 4 dihydroxycyclopentyl carbamate}\rightarrow \text{ C}_4\text{H}_{9}\text{ N C}_5\text{H}_8\text{O}_2\text{ COO}

1. Anti-inflammatory Activity

Research has demonstrated that carbamate derivatives exhibit significant anti-inflammatory properties. A study comparing various carbamate compounds found that certain derivatives showed promising inhibition rates against inflammation models. For instance, compounds synthesized with similar structures to this compound displayed inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .

CompoundInhibition Percentage (%)
4a54.239
4i39.021

2. Neuroprotective Effects

This compound's structural attributes suggest potential neuroprotective effects. In vitro studies have shown that similar compounds can inhibit amyloid beta aggregation and protect astrocytes from neurotoxic insults induced by amyloid peptides. For example, a related compound demonstrated an 85% inhibition of amyloid aggregation at a concentration of 100 µM .

3. Antimicrobial Activity

The carbamate group has also been linked to antimicrobial properties. Compounds featuring similar structures have shown activity against various bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could possess similar antimicrobial efficacy.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using a rat model, the anti-inflammatory effects of this compound were evaluated against standard anti-inflammatory drugs like indomethacin. The results indicated that the compound exhibited comparable efficacy in reducing paw edema within a time frame of 9 to 12 hours post-administration.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another study focusing on Alzheimer's disease models, compounds structurally related to this compound were tested for their ability to inhibit β-secretase and acetylcholinesterase activities. The results showed significant inhibition rates (IC50 = 15.4 nM for β-secretase), indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves carbamate protection of a cyclopentane diol precursor. A common approach is to react 3,4-dihydroxycyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of the amine starting material. For quantitative analysis, GC/MS or LC-MS is recommended to confirm product formation and detect intermediates .

Q. How can the purity of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate be assessed using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is effective for purity assessment. Gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar impurities. Alternatively, GC/MS with a low-polarity column (e.g., DB-5) can detect volatile byproducts. For diastereomeric purity, chiral columns or NMR analysis of Mosher esters may be required .

Q. What spectroscopic methods are most effective for characterizing the structure of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopentyl protons (δ 3.5–4.5 ppm for hydroxyls).
  • IR : Strong absorption at ~1680–1720 cm1^{-1} (C=O stretch) and 3400–3500 cm1^{-1} (OH/NH).
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H]+^+) and Boc fragmentation (loss of 100 Da).
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction using SHELXL or SIR97 is recommended .

Advanced Research Questions

Q. How can the stereochemistry of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate be resolved using X-ray crystallography, and what software tools are recommended?

  • Methodological Answer : Single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed using Cu-Kα radiation. SHELXL or SIR97 refines the structure, with ORTEP-3 visualizing the stereochemistry. For challenging cases, anomalous dispersion (e.g., SAD/MAD phasing with SHELXC/D/E) resolves ambiguities. The cis or trans diol configuration is determined by O–H···O hydrogen-bonding patterns in the crystal lattice .

Q. How should researchers address contradictions in spectroscopic data versus crystallographic data for derivatives of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR vs. Crystallography : Compare 3JHH^3J_{HH} coupling constants (NMR) with dihedral angles (X-ray). Discrepancies may indicate conformational flexibility in solution.
  • IR/Raman : Hydrogen-bonding modes in crystals (e.g., broad OH stretches) may differ from solution due to solvent interactions.
  • DFT Calculations : Optimize the structure computationally (e.g., Gaussian) and compare simulated spectra with experimental data .

Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS to study hydroxyl group rotation and Boc protection stability.
  • DFT : Calculate energy barriers for chair-boat transitions in the cyclopentane ring (B3LYP/6-31G* level).
  • QM/MM : Hybrid methods model solvation effects on hydrogen-bonding networks .

Q. What are the best practices for optimizing reaction conditions to minimize diastereomer formation during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization of the cyclopentyl diol.
  • Catalyst Selection : Use enantioselective catalysts (e.g., chiral Brønsted acids) for kinetic resolution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired diastereomer. Monitor via chiral HPLC .

Q. How can solid-state NMR be utilized to study the hydrogen-bonding network in tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate crystals?

  • Methodological Answer :

  • 1^1H CRAMPS : Resolves hydroxyl proton environments in the crystal lattice.
  • 13^{13}C CP/MAS : Detects hydrogen bonding via chemical shift anisotropy (e.g., carbonyl carbons shift upfield with strong H-bonds).
  • 2D 1^1H-1^1H correlation spectra : Map proximity between hydroxyl and adjacent protons .

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